2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which yields the desired compound . Another method includes the formylation of methyl 6h-furo[2,3-b]pyrrole-5-carboxylate derivatives using phase-transfer catalysis conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications .
Scientific Research Applications
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its formyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6h-furo[2,3-b]pyrrole-5-carboxylate: A precursor in the synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid.
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: A structurally similar compound with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12) |
InChI Key |
FMHHBPGUGPFZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1C=C(N2)C(=O)O)C=O |
Origin of Product |
United States |
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